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Compound of Interest

Compound Name:
Benzyl (3-bromo-5-

nitrophenyl)carbamate

CAS No.: 1020252-75-8

Cat. No.: B1440507

Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount. Benzyl (3-bromo-5-nitrophenyl)carbamate is a

prime example of such a scaffold, engineered with a convergence of functional groups that

offer a rich platform for chemical diversification. This guide provides an in-depth analysis of its

chemical properties, reactivity, and synthetic applications, tailored for researchers, scientists,

and professionals in drug development.

The molecule's architecture is distinguished by four key components:

A stable carbamate linkage, a well-recognized isostere for the peptide bond, known for its

favorable chemical and proteolytic stability in drug design.[1][2]

A benzyl ester moiety, which serves as a common and readily cleavable protecting group,

offering a pathway to the free amine under specific, mild conditions.

A bromo substituent on the aromatic ring, acting as a versatile synthetic handle for a

multitude of cross-coupling reactions, which are fundamental to constructing complex
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molecular frameworks.[3]

A nitro group, a powerful electron-withdrawing group that not only modulates the electronic

properties of the aromatic ring but also serves as a precursor to the synthetically crucial

amino group upon reduction.[4][5]

This unique combination makes Benzyl (3-bromo-5-nitrophenyl)carbamate not merely a

static molecule, but a dynamic intermediate poised for strategic elaboration in multi-step

synthetic campaigns.

Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in research. The key identifiers and physical characteristics of Benzyl (3-bromo-5-
nitrophenyl)carbamate are summarized below.

Property Value Source(s)

IUPAC Name
Benzyl N-(3-bromo-5-

nitrophenyl)carbamate
N/A

CAS Number 1020252-75-8 [6]

Molecular Formula C₁₄H₁₁BrN₂O₄ [7]

Molecular Weight 351.15 g/mol [7]

Physical State Solid (Predicted) N/A

Solubility

Expected to be soluble in

common organic solvents like

Dichloromethane (DCM), Ethyl

Acetate (EtOAc), and

Dimethylformamide (DMF);

sparingly soluble in nonpolar

solvents and insoluble in

water.

N/A

Molecular Structure
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The structural arrangement of the functional groups is critical to the molecule's overall

reactivity.

Caption: Structure of Benzyl (3-bromo-5-nitrophenyl)carbamate.

Spectroscopic Profile: A Roadmap for
Characterization
Verification of the compound's identity and purity relies on a combination of spectroscopic

methods. The expected spectral data provide a unique fingerprint for Benzyl (3-bromo-5-
nitrophenyl)carbamate.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is anticipated to show

distinct signals corresponding to each unique proton environment. Key signals would include

a singlet for the benzylic protons (~5.2 ppm), multiplets for the protons of the benzyl group's

aromatic ring (~7.3-7.4 ppm), distinct signals for the three protons on the bromo-nitro-

substituted ring, and a broad singlet for the N-H proton of the carbamate.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal a

signal for the carbamate carbonyl carbon (~153-155 ppm), signals for the aromatic carbons,

and a signal for the benzylic carbon (~67 ppm). The carbons attached to the bromine and

nitro groups would show characteristic shifts.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of

the key functional groups. Expected characteristic absorption bands include:

N-H Stretching: A moderate band around 3300-3400 cm⁻¹[8].

C=O Stretching (Carbamate): A strong, sharp band around 1700-1730 cm⁻¹[8].

NO₂ Asymmetric & Symmetric Stretching: Two strong bands around 1520-1560 cm⁻¹ and

1340-1380 cm⁻¹, respectively.

C-Br Stretching: A band in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular

weight. The presence of bromine (with its two nearly equally abundant isotopes, ⁷⁹Br and
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⁸¹Br) would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak,

providing definitive evidence of bromine incorporation.

Synthesis and Chemical Reactivity
The synthetic utility of Benzyl (3-bromo-5-nitrophenyl)carbamate is rooted in the distinct and

predictable reactivity of its constituent parts.

Proposed Synthesis Workflow
A logical and efficient synthesis involves the reaction of 3-bromo-5-nitroaniline with benzyl

chloroformate in the presence of a non-nucleophilic base. This standard method for carbamate

formation is reliable and high-yielding.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:
Dissolution: Dissolve 3-bromo-5-nitroaniline (1.0 eq.) in a suitable anhydrous solvent, such

as Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq.), to

the solution and cool the mixture to 0 °C in an ice bath.

Acylation: Add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the

temperature at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting

aniline is consumed.

Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic

layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting

crude product by column chromatography on silica gel or recrystallization to yield the pure

Benzyl (3-bromo-5-nitrophenyl)carbamate.
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A Dissection of Chemical Reactivity
The true value of this molecule lies in its capacity for selective chemical transformations.

The Carbamate Linkage: Carbamates are significantly more stable towards hydrolysis than

esters.[1] The benzyl carbamate, specifically, is a cornerstone of amine protection strategy in

peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂,

Pd/C), which cleanly removes the benzyl group to liberate the free amine and release

toluene and carbon dioxide, avoiding harsh acidic or basic conditions.

The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates

the aromatic ring to electrophilic substitution. However, its most valuable transformation is its

reduction to an aniline (-NH₂).[4] This is a pivotal step in many synthetic pathways, as the

resulting amino group can be diazotized, acylated, or used in further coupling reactions.

Common Reduction Methods:

Catalytic hydrogenation (H₂, Pd/C, PtO₂)

Metal-acid systems (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (Na₂S₂O₄)

The Bromo Group (-Br): The carbon-bromine bond is a key locus for forming new bonds.[3]

Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling

reactions, enabling the construction of complex molecular architectures.[3]

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Reaction: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This trifecta of reactivity allows for a modular and strategic approach to synthesis, where each

functional group can be addressed in a planned sequence.
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Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Development
Benzyl (3-bromo-5-nitrophenyl)carbamate is not an active pharmaceutical ingredient (API)

itself but rather a high-value intermediate for the synthesis of APIs and chemical probes. Its

utility stems from the principles of combinatorial chemistry and rational drug design.

Scaffold for Library Synthesis: The orthogonal reactivity of the bromo and nitro groups makes

this compound an ideal starting point for creating focused libraries of molecules. For

instance, one could first perform a Suzuki coupling at the bromine position and then reduce

the nitro group for further derivatization, or vice-versa, rapidly generating a diverse set of

analogues for biological screening.

Prodrug Development: The carbamate linkage is a common feature in prodrug design.[1][9]

While the benzyl group is typically used as a simple protecting group, the core carbamate

structure could be modified with other esters to tune its cleavage properties, allowing for

targeted release of an active amine-containing drug at a specific physiological site.[10]

Intermediate for Complex APIs: Many modern drugs contain substituted aniline cores. The

reduction of the nitro group on this scaffold provides a direct route to a 3-bromo-5-amino-

phenyl intermediate, which is a valuable precursor for APIs in oncology, infectious diseases,

and CNS disorders.[4][11]
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Safety and Handling
As with any laboratory chemical, proper handling of Benzyl (3-bromo-5-
nitrophenyl)carbamate is essential.

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a

lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Toxicological Profile: While specific toxicity data is not readily available, compounds

containing nitroaromatic and bromoaromatic motifs should be treated as potentially toxic and

mutagenic.[12][13] Handle with care and minimize exposure.

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

Conclusion
Benzyl (3-bromo-5-nitrophenyl)carbamate is a strategically designed chemical intermediate

that offers exceptional synthetic flexibility. The interplay between the stable, yet cleavable,

benzyl carbamate protecting group and the reactive handles of the bromo and nitro

substituents provides a powerful platform for the efficient construction of complex molecules.

For researchers in organic synthesis and drug development, this compound represents a

valuable building block, enabling rapid diversification and access to novel chemical matter with

significant therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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